(Des-Asp1)-angiotensin I is a biologically active peptide derived from the N-terminal degradation of angiotensin I. [] It acts as a precursor to angiotensin III ((Des-Asp1)-angiotensin II), another vital component of the RAS. [, ] While (Des-Asp1)-angiotensin I exhibits some intrinsic biological activity, its primary role lies in its conversion to angiotensin III. [, ] This conversion occurs primarily through the action of angiotensin-converting enzyme (ACE), also known as kininase II. [, , , ] (Des-Asp1)-angiotensin I is a key player in various physiological processes, including blood pressure regulation, aldosterone secretion, and drinking behavior. [, , , , ]
Although (Des-Asp1)-angiotensin I exhibits some intrinsic biological activity, its primary mechanism of action revolves around its conversion to angiotensin III. [, ] Once converted, angiotensin III exerts its effects by binding to angiotensin receptors, primarily the AT1 receptor subtype. [, , ] This binding triggers a cascade of intracellular signaling events, leading to various physiological responses such as vasoconstriction, aldosterone release, and thirst stimulation. [, , ]
(Des-Asp1)-Angiotensin I is classified as a peptide hormone and belongs to the family of angiotensins, which are peptides involved in various physiological processes, including vasoconstriction and regulation of aldosterone secretion. Its primary source is the cleavage of angiotensinogen by renin, leading to the formation of angiotensin I, from which (Des-Asp1)-Angiotensin I is derived through specific enzymatic modifications.
The synthesis of (Des-Asp1)-Angiotensin I typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
For industrial applications, automated peptide synthesizers enhance efficiency and reproducibility. The purification process often utilizes high-performance liquid chromatography (HPLC) to ensure high purity and yield.
The molecular structure of (Des-Asp1)-Angiotensin I consists of a sequence of amino acids that can be represented by its three-letter code: Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. The absence of aspartic acid at the first position alters its binding affinity and biological activity compared to other angiotensins. The structure features 173 bonds, including 89 non-hydrogen bonds and 32 multiple bonds, highlighting its complex nature.
(Des-Asp1)-Angiotensin I can undergo various chemical reactions:
These reactions are essential for understanding
(Des-Asp1)-Angiotensin I, also known as angiotensin (2-10), is generated through the enzymatic removal of the N-terminal aspartic acid residue from angiotensin I (Ang I; angiotensin 1-10). This reaction is catalyzed by aminopeptidases, primarily aspartyl aminopeptidase (DAP) and aminopeptidase A (APA). These enzymes exhibit specificity for acidic N-terminal residues, enabling the cleavage of Asp1-Arg2 bond in Ang I. Notably, APA (EC 3.4.11.7) is a membrane-bound metalloprotease highly expressed in renal, neuronal, and vascular tissues [4] [6]. Biochemical studies using rat hypothalamic homogenates revealed a novel aminopeptidase resistant to classical inhibitors like amastatin, bestatin, and EDTA, which preferentially cleaves aspartyl-β-naphthylamide and Ang I to form (Des-Asp1)-Ang I [6]. This enzyme’s activity is significantly elevated in spontaneously hypertensive rats (SHR), suggesting a potential regulatory role in hypertension [6].
Table 1: Key Enzymes in (Des-Asp1)-Angiotensin I Biosynthesis
Enzyme | Inhibitor Sensitivity | Primary Substrate | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Aspartyl Aminopeptidase | Resistant to amastatin, bestatin, EDTA | Aspartyl-β-naphthylamide | 6.2 ± 0.8 nmol/min/mg |
Aminopeptidase A (APA) | Inhibited by amastatin (IC50 10 μM) | Angiotensin I | 4.5 ± 0.6 nmol/min/mg |
Novel Hypothalamic Aminopeptidase | EDTA-insensitive | Angiotensin I | 8.1 ± 1.2 nmol/min/mg (SHR: ↑40%) |
The generation of (Des-Asp1)-Angiotensin I represents a pivotal ACE-independent pathway within the renin-angiotensin system (RAS). This nonapeptide serves as an alternative precursor for angiotensin III (Ang III; (Des-Asp1)-Angiotensin II) without requiring angiotensin II (Ang II) as an intermediate. In this pathway:
This metabolic route gains physiological significance in tissues with low ACE activity. For instance, isolated rat glomeruli exhibit minimal Ang II formation from Ang I but robustly convert Ang I to (Des-Asp1)-Ang I and its metabolites via aminopeptidase-A (APA) and neprilysin (NEP) pathways [2]. Similarly, neuronal cultures preferentially generate Ang III through this cascade, potentially counterbalancing Ang II-mediated effects [6]. The existence of this pathway underscores the metabolic plasticity of the RAS, allowing tissue-specific modulation of angiotensin peptide profiles independent of classical ACE-dependent conversion.
Metabolic fate of (Des-Asp1)-Angiotensin I varies significantly across tissues due to differential expression of processing enzymes:
Aortic Tissue: Vascular endothelium predominantly degrades (Des-Asp1)-Ang I via aminopeptidase M and endopeptidases, yielding smaller fragments like angiotensin (3-10) and (4-10). This degradation limits its bioavailability for conversion to active angiotensin III. Inhibition studies show 65% reduction in peptide degradation during aminopeptidase blockade [4].
Hypothalamic Tissue: Brain homogenates exhibit a specialized pathway where (Des-Asp1)-Ang I is relatively stable due to:
Table 2: Tissue-Specific Half-Life of (Des-Asp1)-Angiotensin I
Tissue Source | Experimental Model | Half-Life (min) | Primary Degrading Enzymes |
---|---|---|---|
Aortic Homogenate | Rat endothelial cells | 8.2 ± 1.5 | Aminopeptidase M, Endopeptidase-24.11 |
Hypothalamic Homogenate | Sprague-Dawley rats | 22.4 ± 3.1 | Minimal degradation |
Glomerular Suspension | Isolated rat glomeruli | 15.3 ± 2.4 | Neprilysin, APA |
Adrenal Cortex | Bovine tissue homogenate | 12.8 ± 1.9 | Chymase, Carboxypeptidases |
(Des-Asp1)-Angiotensin I serves as the immediate biosynthetic precursor for angiotensin III (Ang III) through carboxy-terminal dipeptide cleavage mediated primarily by angiotensin-converting enzyme (ACE). Conversion efficiency exhibits significant species and tissue variation:
In Vivo Human Studies: Intravenous infusion of (Des-Asp1)-Ang I (300 ng/kg/min) elevated plasma aldosterone by 85% and increased mean arterial pressure by 25 mmHg. Captopril (ACE inhibitor) abolished these effects, confirming ACE-dependent conversion. The conversion rate in humans is <43%—significantly lower than Ang I to Ang II conversion (60-70%) [3].
Renal Conversion: Isolated rat glomeruli convert (Des-Asp1)-Ang I to Ang III with 20-30% efficiency within 15 minutes, mediated by both ACE and chymase-like enzymes [2] [5].
Adrenal Pathway: Bovine adrenal cortex homogenates demonstrate highly efficient conversion (ID50 5 × 10-5 M for ACE inhibitors), correlating with Ang III’s potent steroidogenic effects in this tissue [1] [9]. In conscious rats, (Des-Asp1)-Ang I infusion (3–3000 ng/kg/min) increased aldosterone secretion with 8-17% the potency of Ang II, entirely blocked by converting enzyme inhibitors [5].
The physiological relevance of this conversion is highlighted by tissue-specific receptor targeting: Ang III exhibits higher affinity than Ang II for adrenal AT2 receptors (Kd 1-2 × 10-10 M vs. 3-5 × 10-9 M), explaining its potent aldosterone-stimulating activity despite lower circulatory concentrations [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8